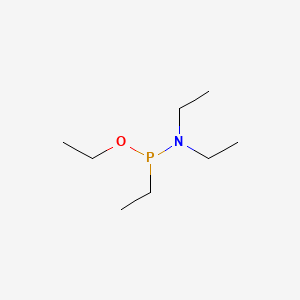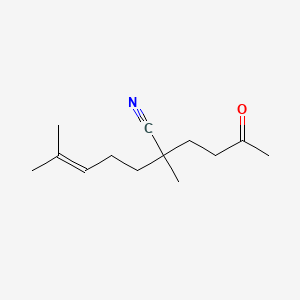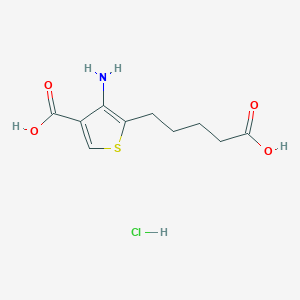
Phosphine, ethyl-ethoxy-(diethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, ethyl-ethoxy-(diethylamino)- is an organophosphorus compound with the molecular formula C₈H₂₀NOP and a molecular weight of 177.2243 g/mol . This compound is part of the broader class of tertiary phosphines, which are known for their applications in various fields, including catalysis and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tertiary phosphines, including phosphine, ethyl-ethoxy-(diethylamino)-, typically involves the reaction of halogenophosphines with organometallic reagents . One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of ethylmagnesium bromide with chlorophosphine can yield the desired tertiary phosphine .
Industrial Production Methods
Industrial production methods for tertiary phosphines often involve large-scale reactions using similar synthetic routes as in laboratory settings. The use of Grignard reagents and chlorophosphines is scaled up, and reaction conditions are optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, ethyl-ethoxy-(diethylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phosphine to its corresponding oxide using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.
Complexation: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Substitution: Alkyl halides or other electrophiles.
Complexation: Transition metal salts such as palladium or platinum salts.
Major Products
Oxidation: Phosphine oxide.
Substitution: Various substituted phosphines.
Complexation: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Phosphine, ethyl-ethoxy-(diethylamino)- has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphine, ethyl-ethoxy-(diethylamino)- involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another tertiary phosphine widely used in catalysis.
Triethylphosphine: Similar in structure but with different alkyl groups.
Tris(2-methoxyphenyl)phosphine: A phosphine with methoxy-substituted phenyl groups.
Uniqueness
Phosphine, ethyl-ethoxy-(diethylamino)- is unique due to its specific ethyl-ethoxy and diethylamino substituents, which can impart different electronic and steric properties compared to other tertiary phosphines. These properties can influence its reactivity and the types of complexes it forms with transition metals .
Eigenschaften
CAS-Nummer |
59150-16-2 |
|---|---|
Molekularformel |
C8H20NOP |
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
N-[ethoxy(ethyl)phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C8H20NOP/c1-5-9(6-2)11(8-4)10-7-3/h5-8H2,1-4H3 |
InChI-Schlüssel |
CAHRICHTJWNNIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P(CC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)


![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)





![9-[2-(Prop-1-EN-2-YL)phenyl]anthracene](/img/structure/B14616779.png)

![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)

